6'-Methoxyspiro[cyclopropane-1,3'-indoline]
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Overview
Description
6’-Methoxyspiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a methoxy group at the 6’ position and a cyclopropane ring fused to an indoline moiety makes this compound particularly interesting for various chemical and biological studies.
Scientific Research Applications
6’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific optical and electronic properties, owing to its rigid and stable spirocyclic structure.
Safety and Hazards
Preparation Methods
The synthesis of 6’-Methoxyspiro[cyclopropane-1,3’-indoline] involves several steps and can be achieved through different synthetic routes. One common method is the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, can be adapted to synthesize spiro compounds . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of spirocyclic structures . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyclopropane ring, using reagents like sodium hydride or lithium diisopropylamide.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, forming new ring systems.
Mechanism of Action
The mechanism by which 6’-Methoxyspiro[cyclopropane-1,3’-indoline] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or activate specific pathways. For example, its interaction with certain enzymes can lead to the inhibition of enzymatic activity, making it a potential candidate for enzyme inhibitor drugs. The methoxy group and the cyclopropane ring also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
6’-Methoxyspiro[cyclopropane-1,3’-indoline] can be compared with other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic core but differ in their functional groups and ring systems. The presence of the methoxy group and the indoline moiety in 6’-Methoxyspiro[cyclopropane-1,3’-indoline] makes it unique, providing distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGTQXAPZVWJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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